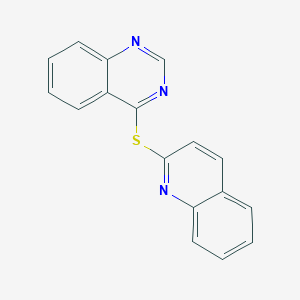

Quinazoline, 4-(2-quinolinylthio)-

Description

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-2-ylsulfanylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3S/c1-3-7-14-12(5-1)9-10-16(20-14)21-17-13-6-2-4-8-15(13)18-11-19-17/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTXLLHXJSYYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SC3=NC=NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144819 | |

| Record name | Quinazoline, 4-(2-quinolinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102244-03-1 | |

| Record name | Quinazoline, 4-(2-quinolinylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102244031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, 4-(2-quinolinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Modification Strategies for Quinazoline, 4 2 Quinolinylthio Analogs

Elucidation of Key Structural Determinants for Modulating Biological Interactions

The biological activity of quinazoline (B50416) derivatives is intricately linked to the nature and position of various substituents on the quinazoline and quinoline (B57606) ring systems.

The C-4 position of the quinazoline ring is a critical point for modification and significantly influences the biological activity of its derivatives. The introduction of an aminophenyl group at this position is a requirement for tubulin polymerization inhibition. nih.gov Furthermore, small, lipophilic groups at the C-2 position can enhance this activity. nih.gov

Studies on 4-anilino-quinazoline derivatives have shown that this moiety is a privileged scaffold for developing epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). mdpi.com The interaction is stabilized by hydrogen bonds between the N-1 of the quinazoline ring and methionine residues within the kinase's active site. mdpi.com The nature of the substituent on the aniline (B41778) ring is also crucial; for instance, incorporating the hydrophilic moiety of neratinib (B1684480) at the C-4 position of the quinazoline core can increase inhibitory activity towards EGFR kinase. mdpi.com

In the context of anti-angiogenic agents, the insertion of a 4-phenoxy group on the quinazoline core can create a favorable angle between the two aromatic systems, promoting beneficial hydrophobic interactions within the gatekeeper region of the target protein. nih.gov For antagonists of the A2A adenosine (B11128) receptor, SAR studies have indicated that 2-furanyl and 4-fluorophenyl rings at the C-4 position are well-tolerated sterically and contribute to optimal binding affinities. mdpi.com Specifically, a 2-furan moiety at this position leads to the best binding, engaging in aromatic hydrophobic interactions with tryptophan and histidine residues and completing a hydrogen-bonding network with asparagine. mdpi.com

The reactivity of the C-4 position towards anionid reagents is also a key chemical feature. scispace.com Reagents like sodium bisulfite, hydrogen cyanide, and various ketones can add across the 3,4-double bond. scispace.com Similarly, Grignard reagents and phenyl lithium also add at this position, forming 4-substituted 3,4-dihydroquinazolines. scispace.com This reactivity underscores the potential for a wide range of chemical modifications at this site to modulate biological function.

In a broader context of quinazoline derivatives, the introduction of a thioalkyl fragment at the C-2 position has been shown to increase activity against breast cancer resistance protein (BCRP), an important drug efflux transporter. nih.gov This suggests that the thio-moiety can contribute significantly to the molecule's ability to overcome certain mechanisms of drug resistance.

Substituents at various positions on the quinazoline ring have a profound impact on the mechanistic activity of the resulting analogs.

Position 2: The nature of the substituent at the C-2 position is critical. For instance, a quinazolin-4-one scaffold with an electron-releasing group at this position is required for certain activities. nih.gov Conversely, small lipophilic groups at C-2 can enhance tubulin polymerization inhibition. nih.gov The presence of a methyl or thiol group at this position is often considered essential for antimicrobial activities. nih.gov In some cases, a meta-substituted aromatic ring at the C-2 position of the quinazoline ring is preferred for activity. nih.gov

Position 3: Modifications at the C-3 position, often involving the introduction of a substituted aromatic ring, are crucial for antimicrobial properties. nih.gov

Position 6: The C-6 position is another key site for modification. Placing a nitro group at this position can increase activity. nih.gov An electron-releasing group at C-6 can enhance tubulin polymerization inhibition. nih.gov The presence of a halogen atom at this position can also improve antimicrobial activity. nih.gov In the context of EGFR inhibitors, electron-donating groups at positions 6 and 7 of the quinazoline core can increase the activity of the compounds. mdpi.com

Position 8: The C-8 position has also been explored for improving the potency of certain inhibitors. For example, in the case of tankyrase inhibitors, larger substituents at C-8, such as nitro- and diol-groups, can form new interactions within the catalytic domain, leading to improved affinity and selectivity. nih.govresearchgate.net The presence of a halogen at this position can also contribute to enhanced antimicrobial activity. nih.gov

The following table summarizes the influence of substituents at different positions on the quinazoline ring:

Table 1: Influence of Quinazoline Ring Substituents on Biological Activity

| Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| C-2 | Electron-releasing group | Required for certain activities | nih.gov |

| Small lipophilic group | Enhances tubulin polymerization inhibition | nih.gov | |

| Methyl or thiol group | Essential for antimicrobial activity | nih.gov | |

| Meta-substituted aromatic ring | Preferred for some activities | nih.gov | |

| C-3 | Substituted aromatic ring | Crucial for antimicrobial properties | nih.gov |

| C-6 | Nitro group | Increases activity | nih.gov |

| Electron-releasing group | Enhances tubulin polymerization inhibition | nih.gov | |

| Halogen atom | Improves antimicrobial activity | nih.gov | |

| Electron-donating group (with C-7) | Increases EGFR inhibitory activity | mdpi.com | |

| C-8 | Nitro or diol group | Improves tankyrase inhibitor affinity | nih.govresearchgate.net |

Rational Design of Quinazoline Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. frontiersin.org This approach aims to create hybrid molecules with enhanced affinity, selectivity, and improved pharmacokinetic profiles.

In the context of quinazoline derivatives, rational design strategies are employed to create novel hybrid molecules with potential anticancer and anti-angiogenic properties. nih.govnih.gov For example, quinazoline-thiazole hybrids have been developed as potential antiproliferative and anti-angiogenic agents. nih.gov In this design, the quinazoline core is chosen for its ability to bind to the hinge region of kinases, while further substitutions, such as methoxy (B1213986) groups at positions 6 and 7, can increase electron density and lipophilicity. nih.gov A hydrazone moiety can be incorporated to facilitate hydrogen bond interactions. nih.gov

Another rational design approach involves creating quinazolinone N-acetohydrazides as type II multi-kinase inhibitors. nih.gov In this design, the quinazolinone moiety is intended to occupy the front pocket of the kinase binding site, a phenyl group at position 2 acts as a spacer, and an N-acetohydrazide linker is functionalized to interact with key amino acids in the gate area. nih.gov Diverse aryl derivatives are then attached to the hydrazide moiety to occupy the hydrophobic back pocket of the target kinases. nih.gov

The synthesis of hybrid molecules often involves linking the quinazoline-2,4-dione core to various heterocyclic moieties, such as azetidinone, pyrrole, oxazole, and thiazole, through an acetyl/amide bridge. frontiersin.org

Scaffold Hopping and Bioisosteric Replacement Strategies in Quinazoline Derivative Development

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to explore new chemical space, improve drug-like properties, and circumvent existing patents. researchgate.netresearchgate.net Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.gov Scaffold hopping is a more drastic change, replacing the central core of a molecule with a structurally different scaffold while preserving the three-dimensional arrangement of key functional groups. researchgate.net

In the development of quinazoline derivatives, these strategies have been successfully applied. For instance, in the search for allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H, a thienopyrimidinone scaffold was replaced with a quinazolinone core. nih.govunica.it This scaffold hop, which is an isosteric replacement of the thiophene (B33073) ring, led to a novel series of highly active inhibitors. nih.govunica.it

Bioisosteric replacement is a key tool in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov It is well-understood that such replacements can significantly alter a molecule's properties, including its size, shape, electron distribution, lipophilicity, and hydrogen bonding capacity, all of which can impact biological activity and selectivity. nih.gov

Computational Chemistry and Theoretical Investigations of Quinazoline, 4 2 Quinolinylthio Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For quinazoline-based compounds, these calculations help in understanding their stability, electronic properties, and reactivity patterns. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. nih.gov The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. frontiersin.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov

A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests the molecule is more polarizable and reactive, often termed a "soft" molecule, which facilitates intramolecular charge transfer. nih.gov In a study of a quinazolinone (QH) and its thio-derivative (QTh), the HOMO-LUMO energy gaps were calculated to be 4.60 eV and 4.47 eV, respectively, indicating the greater stability of the thio-derivative. researchgate.net DFT-based analyses are frequently used to explore the HOMO-LUMO characteristics of quinazoline (B50416) derivatives in the context of their potential as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Quinazoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Quinazolinone (QH) | - | - | 4.60 | researchgate.net |

| Quinazolinone-thio (QTh) | - | - | 4.47 | researchgate.net |

Note: Specific HOMO and LUMO energy values for these representative compounds were not detailed in the source material.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its interaction behavior. frontiersin.org The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are central to protein-ligand binding. For quinazoline derivatives being studied as EGFR inhibitors, MEP analysis is part of the standard suite of DFT-based calculations used to understand their binding dynamics. frontiersin.org

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. rsc.org These indices include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. nih.gov Hard molecules have a large energy gap, while soft molecules have a small one. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. nih.govrsc.org

These parameters are widely used in DFT studies of quinoline (B57606) and quinazoline derivatives to provide insights into their chemical behavior and stability. rsc.org

Table 2: Calculated Reactivity Indices for a Representative Quinoline Derivative

| Parameter | Definition | Significance |

|---|---|---|

| Electronegativity (χ) | The ability to attract electrons. | Predicts the direction of charge transfer in a reaction. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Indicates stability; high hardness correlates with low reactivity. nih.gov |

| Chemical Softness (S) | The reciprocal of hardness (1/η). | Indicates reactivity; high softness correlates with high reactivity. nih.gov |

This table is based on general principles described for quinoline derivatives. rsc.org

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, helping to elucidate the molecular basis of their interaction. nih.gov This method is extensively used for quinazoline derivatives to predict their binding modes and affinities for various biological targets, such as EGFR, NF-κB, and cyclooxygenase-2 (COX-2). nih.govfrontiersin.orgnih.gov The results, often expressed as a binding energy or a scoring function, help in identifying promising drug candidates. nih.govresearchgate.net

Docking simulations provide detailed profiles of the interactions between a ligand like a quinazoline derivative and the amino acid residues in the active site of a target protein. nih.gov This analysis reveals crucial binding modes, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. mdpi.com

For instance, molecular docking studies on quinazoline derivatives as potential anticancer agents targeting EGFR have identified key interactions within the receptor's active site. nih.govfrontiersin.org Similarly, studies on other quinazoline analogues have successfully predicted binding orientations within the active sites of COX-2 and the p50 subunit of NF-κB. nih.govresearchgate.net These computational models are often validated by comparing the predicted binding energies with experimental bioactivity data, showing good correlation. nih.govmui.ac.ir The analysis of these interactions is fundamental for structure-based drug design, allowing for the rational modification of the quinazoline scaffold to enhance potency and selectivity. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Quinazoline, 4-(2-quinolinylthio)- |

| Quinazolinone (QH) |

Exploration of Hydrogen Bonding Networks and Hydrophobic Interactions

The interaction of Quinazoline, 4-(2-quinolinylthio)- with its biological environment is dictated by its three-dimensional structure and the distribution of electron density. The molecule features two key heterocyclic ring systems: a quinazoline core and a quinoline moiety linked by a thioether bridge at the 4-position of the quinazoline ring.

Hydrophobic Interactions: Both the quinazoline and quinoline ring systems are large, aromatic, and predominantly nonpolar, making them capable of significant hydrophobic interactions. In a biological context, such as the active site of a protein, these flat aromatic surfaces can engage in favorable pi-pi stacking and van der Waals interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Structure-activity relationship (SAR) studies on related 2,4-disubstituted quinazolines have suggested that a larger hydrophobic aromatic nucleus can contribute to increased biological potential. nih.gov

The combination of extensive hydrophobic surfaces and specific hydrogen bonding points allows for a complex and potentially high-affinity binding profile with target macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for understanding the mechanisms of action and for predicting the activity of new, unsynthesized molecules.

In a study on quinazoline derivatives as protein tyrosine kinase (erbB-2) inhibitors, a QSAR model was developed using the Multiple Linear Regression (MLR) method. nih.gov This model demonstrated strong statistical significance and predictive power, providing valuable insights into the structural features that govern inhibitory activity. nih.gov

The developed MLR-QSAR model was found to be statistically robust, as indicated by the following validation metrics:

| Metric | Value | Description |

| r² (Training Set) | 0.956 | Represents the proportion of variance in the biological activity that is explained by the model for the training set of compounds. |

| q² (Cross-Validation) | 0.915 | A measure of the model's internal predictive ability, determined through cross-validation procedures. |

| pred_r² (External Validation) | 0.6170 | A measure of the model's ability to predict the activity of an external set of compounds not used in model development. |

This interactive table summarizes the statistical validation of the QSAR model described in the study. nih.gov

The model revealed that the most critical factors influencing activity were specific 2D descriptors related to the electronic and topological properties of the molecules. nih.gov The two most important descriptors identified were:

SaaOE-Index (30.07% contribution): An electrotopological state descriptor that accounts for the electronic influence of oxygen atoms in the molecule.

SsCIE-index (15.79% contribution): An electrotopological state descriptor related to the electronic environment of chlorine atoms. nih.gov

Crucially, the model showed that the presence of an electron-withdrawing group at the 4th position of the quinazoline ring enhances the inhibitory activity. nih.gov This finding is directly relevant to Quinazoline, 4-(2-quinolinylthio)-, where the bulky and electronegative quinolinylthio group occupies this position, suggesting a favorable contribution to its potential biological activity.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like Quinazoline, 4-(2-quinolinylthio)-, MD simulations are invaluable for assessing the conformational stability of the molecule, particularly when it is bound to a biological target.

MD simulations performed on related 2,4-disubstituted quinazoline derivatives complexed with the Janus kinase 2 (JAK2) protein have been used to elucidate conformational changes upon binding. nih.gov Such simulations track the trajectory of the ligand within the binding site, revealing the stability of its binding pose and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over a period of nanoseconds. nih.gov

The stability of a protein-ligand complex is governed by a balance of forces. The native, bound conformation is enthalpically stabilized by favorable protein-protein and solvent-solvent interactions. biorxiv.org From the perspective of elementary forces, this stability is driven by:

Van der Waals interactions: These are the major stabilizing contribution to the enthalpy of folding and binding. biorxiv.org

Coulombic (electrostatic) interactions: These also contribute significantly to stabilizing the native conformation. biorxiv.org

Mechanistic Biological Studies and Pharmacological Target Engagement of Quinazoline, 4 2 Quinolinylthio Derivatives

Enzyme Inhibition Mechanisms of Quinazoline-Based Ligands

Quinazoline (B50416) derivatives exert their biological effects by targeting a variety of enzymes crucial for cellular function and proliferation. nih.govsemanticscholar.org The core structure allows for diverse substitutions, enabling the design of potent and selective inhibitors for different enzymatic targets. nih.gov

Quinazoline derivatives are well-established as inhibitors of protein tyrosine kinases, including key members of the Receptor Tyrosine Kinase (RTK) family such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). semanticscholar.orgmdpi.comnih.gov Overexpression of these kinases is a hallmark of many human cancers. mdpi.comnih.gov

The primary mechanism of inhibition involves the quinazoline scaffold acting as an ATP-competitive inhibitor. These molecules bind to the ATP-binding pocket within the kinase domain of the receptor, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival. nih.govnih.gov Molecular docking studies reveal that these compounds can interact with key residues in the ATP-binding site, such as the DFG motif. nih.gov For instance, certain quinazolin-4(3H)-one derivatives have been shown to act as ATP-competitive type-I inhibitors against EGFR. nih.gov

Dual inhibition of multiple RTKs is a common strategy. nih.gov Several 2-thioquinazolin-4(3H)-one derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2. nih.gov This dual targeting is a promising anti-cancer strategy, as it can simultaneously block tumor growth and angiogenesis, the process by which tumors develop their own blood supply. nih.govnih.gov

The structure-activity relationship (SAR) studies indicate that substitutions at various positions on the quinazoline ring are critical for potency and selectivity. mdpi.com For example, 4-anilinoquinazoline (B1210976) derivatives are effective inhibitors of EGFR and VEGFR-2. mdpi.comnih.gov Modifications at the C-6 and C-7 positions with groups like aminoalkoxy can enhance activity. mdpi.com A novel series of isoquinoline-tethered quinazoline derivatives was developed to enhance selectivity for HER2 over EGFR, a significant challenge in the field. rsc.org These derivatives showed a 7- to 12-fold improvement in HER2 selectivity compared to the established drug lapatinib. rsc.org

| Compound | Target(s) | IC50 (µM) | Source(s) |

| Compound 4 | EGFR | 0.049 | nih.gov |

| VEGFR-2 | 0.054 | nih.gov | |

| Compound 15 | EGFRT790M | 0.0728 | nih.gov |

| VEGFR-2 | 0.0523 | nih.gov | |

| Compound 121 | VEGFR-2 | 0.64 | nih.gov |

| Compound 122 | VEGFR-2 | 0.066 | nih.gov |

| Lapatinib | EGFR | 0.059 | nih.gov |

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.govmdpi.com Certain quinoline (B57606) and quinazoline derivatives function as topoisomerase inhibitors, a well-known strategy in cancer chemotherapy. nih.govnih.gov Rather than simply blocking the catalytic activity, these compounds often act as "topoisomerase poisons." nih.gov

The mechanism involves stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. nih.gov This stabilization prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of DNA strand breaks. nih.gov This DNA damage triggers cellular stress responses, including the SOS pathway for DNA repair, and can ultimately induce apoptosis (programmed cell death). nih.gov For example, the quinolone antibacterial norfloxacin (B1679917) converts E. coli Topoisomerase IV into a poisonous adduct on the DNA. nih.gov

Some pyrazolo[4,3-f]quinoline derivatives have shown differential inhibitory activity against topoisomerase I (topo I) and topoisomerase IIα (topo IIα). mdpi.com One such derivative, compound 2E, was found to be a highly active inhibitor of topo IIα, with an efficacy similar to the standard drug etoposide, while showing only weak activity against topo I. mdpi.com Structure-activity relationship studies suggest that substitutions on the quinazoline ring system are critical for this inhibitory activity. nih.gov

Quinazoline derivatives can act as antifolates, targeting key enzymes in the folate metabolic pathway, namely Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). nih.govsemanticscholar.org These enzymes are crucial for the synthesis of nucleotides required for DNA replication and repair, making them important targets in cancer therapy. nih.govsemanticscholar.org

DHFR inhibitors block the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. nih.govsemanticscholar.orgnih.gov This indirectly inhibits TS and disrupts DNA synthesis. nih.govsemanticscholar.org A number of classical quinazoline analogues of folic and isofolic acids have been evaluated as DHFR inhibitors. nih.govebi.ac.uk For instance, compound 3e, a quinazolinone derivative, was found to inhibit human DHFR with an IC₅₀ value of 0.527 µM. nih.gov

Other quinazoline derivatives directly inhibit Thymidylate Synthase (TS). nih.govnih.gov Studies on 4-thio-5,8-dideazafolic acid analogues revealed that replacing the 4-oxygen of the quinazoline moiety with sulfur did not significantly alter TS inhibition. nih.gov However, the introduction of a methylthio substituent at the same position severely impaired the inhibitory activity. nih.gov Removing the 2-amino group from some antifolate structures led to a slight decrease in TS inhibition but resulted in a remarkable increase in cytotoxicity, likely due to enhanced cellular uptake. nih.gov

| Compound | Target(s) | IC50 (µM) | Source(s) |

| Compound 3e | Human DHFR | 0.527 | nih.gov |

| E. coli DHFR | 0.158 | nih.gov | |

| Compound 3d | S. aureus DHFR | 0.769 | nih.gov |

| Methotrexate | Human DHFR | 0.118 | nih.gov |

The versatility of the quinazoline scaffold allows it to target enzymes beyond the realm of cancer therapy, including those implicated in neurodegenerative disorders like Alzheimer's disease (AD). nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition: A series of quinazolin-4(3H)-one derivatives have been developed as inhibitors of AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov One compound, MR2938, displayed promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. researchgate.netnih.gov Additionally, a library of 2,4-disubstituted quinazoline derivatives showed the ability to inhibit both AChE and Butyrylcholinesterase (BuChE), with IC₅₀ values in the low micromolar range. nih.gov

Beta-secretase (BACE-1) Inhibition: BACE-1 is an aspartic protease that plays a critical role in the formation of amyloid-β peptides, a hallmark of Alzheimer's disease. unibo.it Non-peptidomimetic, small-molecule inhibitors are sought after for their potential to cross the blood-brain barrier. unibo.it Research has led to the discovery of heterocyclic compounds related to Lipocrine that exhibit BACE-1 inhibition in the nanomolar range, demonstrating the potential of quinazoline-related structures in this area. unibo.it

Cellular Mechanistic Studies on Quinazoline, 4-(2-quinolinylthio)- Analogs

Beyond direct enzyme inhibition, it is crucial to understand how these compounds affect complex cellular processes. Studies on quinazoline analogs have provided insights into their ability to modulate the cell cycle and induce cell death pathways.

A common outcome of treatment with quinazoline-based enzyme inhibitors is the arrest of the cell cycle, a critical mechanism for preventing cancer cell proliferation. nih.govnih.gov This arrest can occur at different phases of the cell cycle, depending on the specific compound and its molecular target.

Several quinazoline derivatives have been shown to induce G2/M phase arrest. nih.govnih.govnih.gov For example, a novel quinazoline-based analog, QNZ-A, was found to induce G2/M arrest in human lung cancer cells. nih.gov This effect was linked to the accumulation of reactive oxygen species (ROS), which led to the upregulation of p21 and downregulation of the Cyclin B1/Cdk1 complex, a key regulator of the G2/M transition. nih.gov Similarly, compound 15, a dual EGFR/VEGFR-2 inhibitor, also induced cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov

In other cases, quinazoline derivatives can cause cell cycle arrest at the G1 or S phase. nih.govnih.gov A potent 2-thioquinazolin-4(3H)-one derivative, compound 4, was shown to stop the cell cycle at the G1 phase in HCT-116 cells. nih.gov Another quinazolinone derivative, compound 3e, which inhibits DHFR, caused an arrest primarily at the S phase in leukemia cells, leading to a significant increase in apoptosis. nih.gov These studies demonstrate that quinazoline derivatives can halt cell proliferation by targeting various checkpoints in the cell division cycle, often as a direct consequence of their enzyme-inhibiting activities. nih.govnih.gov

Apoptosis Pathway Activation and Related Biomarkers

Derivatives of Quinazoline, 4-(2-quinolinylthio)- and related quinazoline/quinazolinone structures have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target in anticancer therapy. jofamericanscience.org Mechanistic studies reveal that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often converging on the activation of key executioner caspases. jofamericanscience.orgnih.gov

The intrinsic pathway is frequently initiated by a disruption of the mitochondrial membrane potential. nih.gov For instance, the novel quinazolinone derivative DQQ was found to significantly trigger the loss of mitochondrial potential in human leukemia MOLT-4 cells. nih.gov This event leads to the release of pro-apoptotic proteins from the mitochondria, most notably cytochrome c. The regulation of this process is heavily dependent on the Bcl-2 family of proteins. Quinazoline derivatives have been shown to modulate the expression of these proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.govmdpi.com The resulting shift in the Bcl-2/Bax ratio is a critical determinant in committing the cell to apoptosis. nih.gov

Upon release into the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates the initiator caspase-9. mdpi.com Both the intrinsic and extrinsic pathways ultimately lead to the activation of effector caspases, such as caspase-3. jofamericanscience.org Studies have demonstrated that quinazoline derivatives significantly increase the levels of active caspase-3 and caspase-8. nih.gov The activation of caspase-3 is a central event, as it is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological hallmarks of apoptosis. nih.gov

In some cases, the apoptotic effect is mediated by the generation of reactive oxygen species (ROS). The quinazoline derivative 04NB-03, for example, induces apoptosis in hepatocellular carcinoma cells by causing a significant accumulation of endogenous ROS. nih.gov The crucial role of ROS in this process was confirmed when scavenging the ROS reversed the pro-apoptotic effects of the compound. nih.gov

The table below summarizes the key biomarkers and findings from studies on apoptosis induction by quinazoline derivatives.

| Compound/Derivative Class | Cell Line | Key Mechanistic Findings | Associated Biomarkers |

| DQQ | MOLT-4 (Leukemia) | Induces loss of mitochondrial potential; interlinks intrinsic and extrinsic pathways. nih.gov | ↓Bcl-2, ↑Bax, ↑Cytochrome c, ↑Caspase-8, ↑Caspase-3, PARP-1 cleavage. nih.gov |

| 04NB-03 | Hepatocellular Carcinoma | Induces apoptosis in a reactive oxygen species (ROS)-dependent manner. nih.gov | ↑Endogenous ROS. nih.gov |

| Compound 5d (2-Sulfanylquinazolin-4-one derivative) | HepG2 (Hepatocellular Carcinoma) | Provokes apoptosis by modulating gene expression of key apoptotic proteins. mdpi.com | ↓Bcl-2, ↑Bax, ↑Caspase-9, ↑Caspase-3. mdpi.com |

| 4-Arylamino-quinazolines | Various cancer cell lines | Act as potent caspase cascade activators. jofamericanscience.org | ↑Caspase activity. jofamericanscience.org |

Microtubule Polymerization Inhibition Mechanisms

A significant mechanism of action for certain quinazoline derivatives is the disruption of microtubule dynamics, a validated strategy in cancer chemotherapy. nih.gov These compounds typically function by binding to tubulin, the protein subunit of microtubules, thereby interfering with their polymerization or depolymerization.

The quinazoline derivative 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol (PVHD121) has been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site of tubulin. nih.gov This interaction leads to a delay in mitotic entry and ultimately causes mitotic arrest. nih.gov Cells treated with PVHD121 exhibit aberrant spindles, often with robust microtubule formation but unseparated centrosomes, indicating a disruption in the normal process of spindle assembly. nih.gov At higher concentrations, PVHD121 can lead to the complete elimination of microtubules from the cells. nih.gov A fluorescent derivative, PVHD277, was observed to localize near the centrosomes as cells prepared for mitosis, suggesting that these compounds may specifically target centrosome maturation in addition to microtubule dynamics. nih.gov

In contrast to inhibitors, some 2,4-disubstituted quinazoline derivatives have been identified as inducers of tubulin polymerization. nih.gov Compounds such as 9 and 16 from one study were found to be highly active in promoting the assembly of tubulin into microtubules. nih.gov Molecular docking studies suggest these compounds interact with the taxol binding site on tubulin, which is known to stabilize microtubules and lead to mitotic arrest. nih.gov This activity results in potent cytotoxicity against various human tumor cell lines. nih.gov

The table below details the mechanisms and effects of specific quinazoline derivatives on microtubule polymerization.

| Compound/Derivative | Mechanism | Effect on Microtubules | Cellular Outcome |

| PVHD121 | Binds to the colchicine site of tubulin. nih.gov | Inhibits polymerization; disrupts spindle formation. nih.gov | Mitotic arrest, cell death. nih.gov |

| Compound 9 (2,4-disubstituted quinazoline) | Interacts with the taxol binding site. nih.gov | Induces polymerization; stabilizes microtubules. nih.gov | Cytotoxicity, mitotic arrest. nih.gov |

| Compound 16 (2,4-disubstituted quinazoline) | Interacts with the taxol binding site. nih.gov | Induces polymerization; stabilizes microtubules. nih.gov | Cytotoxicity, mitotic arrest. nih.gov |

Quorum Sensing Interference and Biofilm Inhibition Mechanisms

Quinazoline derivatives have emerged as promising agents for combating bacterial pathogenicity, not by killing the bacteria, but by disrupting their cell-to-cell communication system known as quorum sensing (QS). nih.govfrontiersin.org This anti-virulence approach is thought to impose less selective pressure for the development of resistance compared to traditional antibiotics. nih.govnih.gov

The primary target for many quinazoline-based QS inhibitors is the pqs system in Pseudomonas aeruginosa, a notorious opportunistic pathogen. nih.gov The pqs system relies on signaling molecules like 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) which bind to the transcriptional regulator PqsR to control the expression of virulence factors and biofilm formation. nih.gov Quinazolinone scaffolds are designed to mimic the quinolone core of the natural PQS signal, allowing them to act as competitive inhibitors that bind to the PqsR receptor without activating it. nih.gov

Molecular docking studies have shown that quinazolinone derivatives can bind to key residues in the ligand-binding domain of PqsR, effectively blocking the natural autoinducer. nih.gov For example, compound 6b from a series of novel quinazolinone analogues demonstrated high inhibitory activity against the pqs system, as measured by a reporter assay, without affecting bacterial growth. nih.gov This selective inhibition of QS disrupts the coordinated production of virulence factors such as pyocyanin (B1662382) and interferes with the maturation of biofilms, which are structured communities of bacteria that provide protection from antibiotics and host immune responses. nih.govfrontiersin.org While the inhibition of the pqs signaling pathway can be potent, the resulting effect on biofilm formation can be more modest. nih.gov

The table below summarizes the activity of representative quinazolinone derivatives as quorum sensing inhibitors.

| Compound | Target System | Mechanism of Action | Effect |

| Compound 6b | P. aeruginosa pqs system | Competitive antagonist of the PqsR receptor. nih.gov | 73.4% pqs inhibition at 100 µM; no inhibition of bacterial growth; 10% biofilm inhibition. nih.gov |

| Compound 6e | P. aeruginosa pqs system | Competitive antagonist of the PqsR receptor. nih.gov | 5% biofilm inhibition. nih.gov |

| Compound V | Candida albicans | Anti-biofilm activity. nih.gov | IC₅₀ < 30 µM for biofilm inhibition. nih.gov |

Investigation of Metal Complexation and its Influence on Mechanistic Biological Activity

The pharmacological profile of quinazoline derivatives can be significantly modulated through coordination with metal ions. orientjchem.org The formation of metal complexes can enhance the biological activity of the parent quinazoline ligand, a phenomenon explained by principles such as chelation theory. orientjchem.orgresearchgate.net This theory posits that upon chelation, the polarity of the metal ion is reduced by partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilicity of the entire complex, facilitating its penetration through the lipid layers of microbial cell membranes.

Studies involving the synthesis of complexes with transition metals like copper (Cu²⁺), zinc (Zn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) have demonstrated this enhancing effect. orientjchem.org For instance, a quinazoline ligand, EMNEDAQZHO , showed moderate to strong antimicrobial activity, but its metal complexes generally exhibited superior performance. orientjchem.org Notably, the Cu and Zn complexes of this ligand displayed significantly larger inhibition zones against bacteria like E. coli and S. aureus compared to the free ligand. orientjchem.org

This enhancement is not universal across all biological targets. The same study found that while the metal complexes had improved antibacterial properties, their antifungal activity against C. albicans was less pronounced than that of the parent ligand. orientjchem.org The nature of the metal ion itself plays a crucial role in determining the biological activity of the complex. researchgate.net The enhanced activity of the metal chelate is also attributed to the combined effects of the ligand and the metal ion, which may now be able to interact with additional cellular targets that the ligand alone could not. orientjchem.org

The table below compares the antimicrobial activity of a quinazoline ligand with its corresponding metal complexes.

| Compound | Organism | Antimicrobial Activity (Inhibition Zone) |

| EMNEDAQZHO (Ligand) | E. coli | Moderate |

| Cu-EMNEDAQZHO Complex | E. coli | Significant |

| Zn-EMNEDAQZHO Complex | E. coli | Significant |

| EMNEDAQZHO (Ligand) | S. aureus | Moderate |

| Cu-EMNEDAQZHO Complex | S. aureus | Significant |

| Zn-EMNEDAQZHO Complex | S. aureus | Significant |

| EMNEDAQZHO (Ligand) | C. albicans | More pronounced than complexes |

| Metal Complexes | C. albicans | Less pronounced than ligand |

Advanced Spectroscopic and Crystallographic Characterization in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique for the detailed structural elucidation of organic molecules. For "Quinazoline, 4-(2-quinolinylthio)-" and its derivatives, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the successful synthesis and connectivity of the quinazoline (B50416) and quinoline (B57606) ring systems.

In a typical ¹H NMR spectrum of "Quinazoline, 4-(2-quinolinylthio)-", the aromatic protons of both the quinazoline and quinoline moieties would resonate in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) provide crucial information about the substitution pattern on each aromatic ring. For instance, the proton at position 2 of the quinazoline ring, if present, would likely appear as a distinct singlet. The protons on the quinoline ring would exhibit a characteristic set of coupled signals, allowing for their unambiguous assignment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The carbon atoms of the aromatic rings would appear in the region of approximately 110-160 ppm. The quaternary carbons, including those at the ring junctions and the carbon atom of the C-S bond, would also be identifiable. The chemical shift of the carbon attached to the sulfur atom is particularly diagnostic.

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within individual aromatic rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These 2D NMR methods are instrumental in unambiguously assigning all proton and carbon signals, especially in cases of signal overlap or complex substitution patterns.

Table 1: Representative Predicted ¹H NMR Chemical Shifts for "Quinazoline, 4-(2-quinolinylthio)-"

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinazoline H-2 | 8.8 - 9.0 | s |

| Quinoline H-3' | 7.2 - 7.4 | d |

| Quinoline H-4' | 8.0 - 8.2 | d |

| Aromatic Protons | 7.5 - 8.5 | m |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within "Quinazoline, 4-(2-quinolinylthio)-".

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. In the IR spectrum of "Quinazoline, 4-(2-quinolinylthio)-", key vibrational bands would confirm the presence of the aromatic C-H and C=C bonds. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinazoline and quinoline rings would give rise to a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. The C-S stretching vibration, which is crucial for confirming the thioether linkage, is expected to appear in the fingerprint region, typically between 700 and 600 cm⁻¹, although its identification can sometimes be challenging due to its weak intensity and the presence of other absorptions in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-conjugated system of "Quinazoline, 4-(2-quinolinylthio)-", formed by the fusion of the quinazoline and quinoline rings through the thioether linkage, is expected to exhibit strong absorption in the UV region. Typically, π → π* and n → π* transitions are observed. The spectrum would likely show multiple absorption bands, with the high-energy π → π* transitions occurring at shorter wavelengths (around 250-300 nm) and the lower-energy transitions, possibly involving the non-bonding electrons of the nitrogen and sulfur atoms, extending to longer wavelengths. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the aromatic rings, providing insights into the electronic structure of the molecule.

Table 2: Characteristic IR Absorption Bands for "Quinazoline, 4-(2-quinolinylthio)-"

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C/C=N | Stretching | 1650 - 1450 |

| C-S | Stretching | 700 - 600 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of "Quinazoline, 4-(2-quinolinylthio)-". High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. For "Quinazoline, 4-(2-quinolinylthio)-" (C₁₇H₁₁N₃S), the expected monoisotopic mass is approximately 289.0674 Da. uni.lu

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. Under electron impact (EI) or other ionization techniques, the molecular ion can undergo fragmentation, breaking at its weakest bonds. The fragmentation pattern of "Quinazoline, 4-(2-quinolinylthio)-" would likely involve the cleavage of the C-S bond, leading to the formation of fragment ions corresponding to the quinazoline and quinolinethiol moieties. The analysis of these fragment ions helps to confirm the connectivity of the two heterocyclic rings through the sulfur atom. Two-dimensional Fourier transform ion cyclotron resonance mass spectrometry can be a powerful tool for differentiating fragmentation pathways of complex molecules. nih.gov

Table 3: Predicted Mass Spectrometry Data for "Quinazoline, 4-(2-quinolinylthio)-" (C₁₇H₁₁N₃S)

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 290.0747 |

| [M+Na]⁺ | 312.0566 |

| [M-H]⁻ | 288.0601 |

| [M]⁺ | 289.0668 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Precise Molecular Architecture Determination of Quinazoline Scaffolds

While spectroscopic techniques provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and precise determination of the three-dimensional molecular structure. This technique allows for the direct visualization of the atomic arrangement in the solid state, providing accurate bond lengths, bond angles, and torsional angles.

For a molecule like "Quinazoline, 4-(2-quinolinylthio)-", an X-ray crystal structure would unambiguously confirm the connectivity of the quinazoline and quinoline rings through the thioether linkage. It would also reveal the relative orientation of the two aromatic systems, which can adopt various conformations due to rotation around the C-S bonds. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined. This information is crucial for understanding intermolecular interactions such as π-π stacking and hydrogen bonding, which can influence the physical properties of the compound. The study of crystal structures of related quinazoline derivatives provides valuable insights into the intermolecular interactions and packing arrangements. researchgate.net

Photophysical Properties of Quinazoline, 4-(2-quinolinylthio)- Analogs: Luminescence and Sensory Applications

The extended π-conjugated system present in "Quinazoline, 4-(2-quinolinylthio)-" and its analogs suggests the potential for interesting photophysical properties, including fluorescence. The photophysical properties of quinazoline-based fluorophores have been a subject of research. nih.gov The absorption of UV light can excite the molecule to a higher electronic state, and the subsequent relaxation to the ground state can occur via the emission of light (fluorescence).

The fluorescence properties, such as the emission wavelength and quantum yield, are highly dependent on the molecular structure and the environment. Modifications to the quinazoline or quinoline rings with electron-donating or electron-withdrawing groups can be used to tune the emission color and intensity. The introduction of different substituents can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission characteristics. researchgate.net

The sensitivity of the fluorescence to the local environment can be exploited for sensory applications. For instance, the binding of metal ions or changes in pH can lead to a measurable change in the fluorescence intensity or wavelength, a phenomenon known as chemosensing. Some quinazoline derivatives have been investigated as fluorescent sensors for metal ions like Zn²⁺. researchgate.net The thioether and nitrogen atoms in "Quinazoline, 4-(2-quinolinylthio)-" could potentially act as binding sites for metal ions, making it a candidate for similar sensory applications.

Future Research Directions and Advanced Applications of the Quinazoline, 4 2 Quinolinylthio Scaffold

Development of Novel Mechanistic Probes

The unique structure of Quinazoline (B50416), 4-(2-quinolinylthio)- makes it an ideal candidate for development into sophisticated mechanistic probes. Such probes are essential for elucidating complex biological pathways and validating novel drug targets. Future research could focus on modifying the scaffold to incorporate reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels.

For instance, the quinoline (B57606) or quinazoline rings could be functionalized with a fluorophore to create probes for imaging studies, allowing for the visualization of the molecule's subcellular localization and its engagement with specific protein targets in real-time. Furthermore, introducing a photoreactive group, like a diazirine or benzophenone, would enable the creation of photo-affinity probes. Upon photoactivation, these probes would form a covalent bond with their binding partners, allowing for the identification and isolation of previously unknown cellular targets. Given that quinazoline derivatives are known to interact with microtubules, these new probes could be instrumental in studying the dynamics of tubulin polymerization and the effects of its modulation in disease states. nih.gov

Integration into Multi-Target Directed Ligand (MTDL) Design Strategies

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. mdpi.com The Multi-Target Directed Ligand (MTDL) approach, which aims to design single molecules that can modulate multiple targets simultaneously, offers a promising therapeutic strategy. nih.govnih.gov The Quinazoline, 4-(2-quinolinylthio)- scaffold is intrinsically suited for MTDL design, as it combines two pharmacologically significant heterocycles.

The quinazoline moiety is a known inhibitor of various protein kinases, including EGFR, VEGFR-2, and PDGFR-β, which are critical in cancer progression. nih.gov The quinoline scaffold is also present in numerous bioactive compounds. By leveraging this dual structure, researchers can design MTDLs that co-inhibit key targets in a synergistic manner. For example, in Alzheimer's disease research, quinazoline derivatives have been designed to inhibit both cholinesterases (AChE and BuChE) and β-secretase (BACE-1). nih.govresearchgate.net The Quinazoline, 4-(2-quinolinylthio)- scaffold could be optimized to simultaneously target kinases and other pathways implicated in neuroinflammation or amyloid-beta aggregation. researchgate.net

Table 1: Potential MTDL Strategies for the Quinazoline, 4-(2-quinolinylthio)- Scaffold

| Target Combination | Therapeutic Area | Rationale |

| VEGFR-2 / PDGFR-β | Oncology | Dual inhibition of key angiogenesis-related receptor tyrosine kinases to block tumor growth and vascularization. nih.gov |

| EGFR / Tubulin | Oncology | Combining anti-proliferative (EGFR inhibition) and cytotoxic (microtubule disruption) mechanisms in a single molecule. nih.gov |

| AChE / BACE-1 | Alzheimer's Disease | Concurrently addressing symptomatic relief (AChE inhibition) and disease modification (reducing Aβ plaque formation via BACE-1 inhibition). nih.gov |

| Kinase / HDAC | Oncology | Targeting both signal transduction pathways and epigenetic regulation, a combination known to have synergistic anti-cancer effects. |

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The traditional synthesis of quinazoline derivatives often involves multi-step procedures with harsh conditions. rsc.org Future research must focus on developing more sustainable and efficient synthetic routes to Quinazoline, 4-(2-quinolinylthio)- and its analogues. Advanced transition-metal catalysis and organocatalysis offer powerful tools to achieve this goal. rsc.orgfrontiersin.org

Modern methods such as palladium- or copper-catalyzed cross-coupling reactions could be optimized for the key C-S bond formation between a 4-haloquinazoline and 2-mercaptoquinoline. mdpi.com Researchers are exploring innovative catalytic systems, including manganese (I) catalysts for dehydrogenative coupling and metal-free, base-catalyzed oxidative cyclizations, which reduce reliance on expensive and toxic heavy metals. frontiersin.orgmdpi.com Furthermore, the application of enabling technologies like microwave-assisted synthesis and ultrasound irradiation can dramatically reduce reaction times and improve yields, contributing to a greener chemical process. mdpi.comnih.gov

Table 2: Comparison of Advanced Catalytic Systems for Synthesis

| Catalytic System | Catalyst Example | Reaction Type | Potential Advantages |

| Palladium Catalysis | PdCl2 / DPPP | C-S Cross-Coupling | High efficiency and functional group tolerance for constructing the thioether linkage. nih.gov |

| Copper Catalysis | CuI | C-S Cross-Coupling / C-H Activation | Lower cost compared to palladium; can be used in one-pot procedures under ultrasound conditions. mdpi.comnih.gov |

| Manganese Catalysis | Mn(I) Complex | Dehydrogenative Coupling | Utilizes a more abundant and less toxic metal for greener synthesis. mdpi.com |

| Organocatalysis | DABCO | Oxidative Cyclization | Metal-free conditions, reducing toxic waste and simplifying purification. frontiersin.org |

Computational Design of Next-Generation Quinazoline-Based Modulators

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. nih.gov Applying these in silico methods to the Quinazoline, 4-(2-quinolinylthio)- scaffold can accelerate the design of next-generation modulators with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Molecular docking studies can be used to predict the binding modes of scaffold derivatives within the active sites of various target proteins, such as kinases or enzymes implicated in neurodegeneration. nih.govresearchgate.net This allows for the rational design of substitutions that improve binding affinity and selectivity. Molecular dynamics (MD) simulations can further explore the dynamic behavior of the ligand-protein complex, providing insights into binding stability. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, guiding the synthesis of more potent compounds.

Table 3: Application of Computational Tools in Modulator Design

| Computational Method | Purpose | Application to the Scaffold |

| Molecular Docking | Predict binding pose and affinity of a ligand to a target protein. | To screen virtual libraries of derivatives against targets like VEGFR2 or BACE-1 and prioritize candidates for synthesis. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-protein complex over time to assess binding stability. | To validate docking poses and understand the key interactions that stabilize the compound in the active site. |

| QSAR | Correlate chemical properties with biological activity to predict the potency of new compounds. | To build a predictive model based on an initial set of synthesized analogues to guide the design of more active molecules. |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To computationally filter out compounds with poor drug-like properties early in the design phase, reducing late-stage failures. |

Mechanistic Investigation in Emerging Biological Pathways

While the quinazoline scaffold has been extensively studied in the context of cancer and neurodegenerative diseases, its potential role in modulating emerging biological pathways remains largely unexplored. mdpi.comnih.gov The unique Quinazoline, 4-(2-quinolinylthio)- structure could possess novel activities in pathways that are becoming recognized as critical in human health and disease.

Future research should involve screening this compound and its derivatives against a broad panel of targets associated with emerging areas of biology. This includes pathways involved in regulated cell death (e.g., ferroptosis, necroptosis), cellular metabolism, and immunomodulation. For example, given the role of some heterocyclic compounds in modulating immune responses, this scaffold could be investigated for its potential to inhibit inflammatory signaling pathways or to act as an immunomodulatory agent in autoimmune diseases or oncology. Unbiased, high-throughput screening campaigns followed by detailed mechanistic studies could uncover entirely new therapeutic applications for this promising molecular architecture.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-quinolinylthio)quinazoline, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 4-position of quinazoline using 2-mercaptoquinoline. Key steps include:

- Step 1 : Activating the quinazoline core (e.g., halogenation at the 4-position using POCl₃ or PCl₅) .

- Step 2 : Thiolation via coupling with 2-mercaptoquinoline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for higher solubility) and temperature to improve yields. Purification by column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) is recommended .

Q. How can researchers validate the structural integrity of 4-(2-quinolinylthio)quinazoline post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfur-linked quinoline protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer : Prioritize:

- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or acetylcholinesterase (AChE) using fluorometric assays .

- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the therapeutic potential of 4-(2-quinolinylthio)quinazoline?

- Methodological Answer :

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinoline 3-position to enhance electrophilic interactions with target proteins .

- Hybridization : Conjugate with H₂S-donor moieties (e.g., ADT-OH) to improve bioavailability and dual-target efficacy .

- Computational docking : Use AutoDock Vina to predict binding affinities with targets like EGFR-TK or AChE. Validate via molecular dynamics simulations .

Q. How should researchers address contradictory toxicity data in preclinical studies?

- Methodological Answer :

- Dose-dependent analysis : Re-evaluate acute toxicity (OECD 423) at varying doses (e.g., 50–500 mg/kg in rodents) to identify threshold effects .

- Metabolic profiling : Use LC-MS to detect reactive metabolites (e.g., quinone-imine intermediates) that may explain hepatotoxicity .

- Species-specific assays : Compare toxicity in human liver organoids vs. rodent models to assess translational relevance .

Q. What strategies can mitigate low yields in large-scale synthesis of 4-(2-quinolinylthio)quinazoline?

- Methodological Answer :

- Catalyst optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to accelerate thiolation kinetics .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Green solvents : Use cyclopentyl methyl ether (CPME) for improved environmental safety without compromising yield .

Data Analysis & Experimental Design

Q. How can researchers design robust in vivo studies to evaluate CNS activity (e.g., anticonvulsant effects)?

- Methodological Answer :

- Model selection : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice .

- Dosing regimen : Administer 10–100 mg/kg orally, with phenytoin as a positive control. Monitor latency to seizure onset .

- Biomarker analysis : Quantify GABA levels in cerebrospinal fluid via HPLC-ECD to correlate with efficacy .

Q. What statistical approaches are critical for interpreting heterogeneous biological data?

- Methodological Answer :

- Multivariate analysis : Apply PCA (principal component analysis) to disentangle variables affecting IC₅₀ values .

- Dose-response modeling : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes and assess cooperativity .

- Meta-analysis : Aggregate data from ≥3 independent experiments with random-effects models to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.